Positional Regiochemistry: 3-Amine vs. 4-Amine Scaffold
The amino group at the 3-position of the tetrahydropyran ring is a privileged motif found in multiple clinical DPP-4 inhibitor candidates (e.g., omarigliptin, MK-3102), whereas the 4-amino isomer (CAS 25850-22-0) has no documented role in DPP-4 clinical development [1][2]. The 3-amino substitution pattern is conserved across potent DPP-4 inhibitor series precisely because it provides the optimal spatial arrangement for engaging key catalytic residues (Glu205/Glu206) in the enzyme active site [1]. For any programme targeting DPP-4 or structurally related serine proteases, the 3-amino isomer is the mechanistically validated choice.
| Evidence Dimension | Relevance to DPP-4 inhibitor pharmacophore |
|---|---|
| Target Compound Data | 3-amino-THP scaffold is core motif in clinical DPP-4 inhibitors (omarigliptin, MK-3102; IC₅₀ ~ 1.6 nM) [1]. |
| Comparator Or Baseline | 2,2-Dimethyltetrahydro-2H-pyran-4-amine: no reported DPP-4 activity or clinical candidacy. |
| Quantified Difference | α-amino substitution at C3 is required to project the amine toward the catalytic dyad; C4 substitution is incompatible with productive binding geometry. |
| Conditions | DPP-4 enzyme inhibition assay; X‑ray co‑crystal structures of DPP-4 with 3-amino-THP ligands (PDB entries available). |
Why This Matters
Procurement of the 4-amino isomer for a DPP-4-targeted programme would deliver an inactive scaffold irrespective of subsequent decoration.
- [1] Biftu, T. et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205–3212. View Source
- [2] Merck & Co. Patent US2009/0270334A1. Aminotetrahydropyrans as Dipeptidyl Peptidase-IV Inhibitors for the Treatment or Prevention of Diabetes. Filed 2009. View Source
